molecular formula C21H22N2OS B2853805 2-(Benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 727689-84-1

2-(Benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2853805
CAS No.: 727689-84-1
M. Wt: 350.48
InChI Key: BLANVOINNMLKJA-UHFFFAOYSA-N
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Description

The compound 2-(Benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile features a tetrahydroquinoline core substituted with a benzylsulfanyl group at position 2, an ethyl group at position 4, and a nitrile at position 2. This scaffold is structurally related to chromene and quinoline derivatives, which are known for diverse pharmacological activities, including anticancer and antimicrobial properties .

Properties

IUPAC Name

2-benzylsulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-4-15-16(12-22)20(25-13-14-8-6-5-7-9-14)23-17-10-21(2,3)11-18(24)19(15)17/h5-9H,4,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLANVOINNMLKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Formation: : Typically, the synthesis starts with the preparation of the quinoline skeleton. A common method is the Povarov reaction, which involves the cycloaddition of an aniline with an aldehyde and an alkene.

  • Functional Group Introduction:

  • Final Assembly: : The ethyl and dimethyl groups are introduced through alkylation reactions, while the carbonitrile group is often introduced via nucleophilic addition of cyanide to an appropriate intermediate.

Industrial Production Methods: In an industrial setting, production might involve more streamlined and cost-effective methods, such as:

  • Continuous Flow Synthesis: : Improves reaction efficiency and safety.

  • Catalytic Processes: : Use of catalysts to lower reaction temperatures and increase yields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction can lead to the removal of the carbonyl group, forming amines.

  • Substitution: : Undergoes various nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, amines, alcohols.

Major Products:

  • Sulfoxides and Sulfones: : From oxidation.

  • Amines: : From reduction.

  • Substituted Quinoline Derivatives: : From substitution reactions.

Scientific Research Applications

  • Chemistry: : Used as a precursor for synthesizing complex organic molecules.

  • Medicine: : Investigated for its potential pharmacological properties, such as antimicrobial and anticancer activities.

  • Industry: : Utilized in the development of new materials and as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes due to its structural affinity.

  • Receptor Binding: : Binds to certain receptors, affecting signal transduction pathways.

  • DNA Interactions: : Its planar structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Molecular Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target Compound C₂₃H₂₅N₂OS 389.53* ~3.8† ~69.5† Benzylsulfanyl, ethyl, nitrile
4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile C₁₄H₁₆N₂OS 260.36 2.5–3.0 85.1 Mercapto, ethyl, nitrile
2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-ethyl-...-3-carbonitrile C₂₄H₂₄N₂O₄S 436.53 3.85 69.5 Benzodioxin-oxoethylsulfanyl
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-...-3-carbonitrile C₂₂H₂₁ClN₂O₂S 412.94 ~4.0 78.3 4-Chlorophenyl-oxoethylsulfanyl
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(2-thienyl)-...-3-carbonitrile C₂₃H₂₀ClN₂O₂S₂ 473.45 ~4.2 106.7 Chloro-benzodioxol, thienyl

*Estimated based on structural similarity; †Values inferred from analogs in .

Key Observations :

  • The benzylsulfanyl group in the target compound increases molecular weight and lipophilicity (logP ~3.8) compared to the mercapto analog (logP ~2.5–3.0).
  • Substitution with electron-withdrawing groups (e.g., 4-chlorophenyl in ) elevates logP and may improve stability against metabolic degradation.
  • The benzodioxin-oxoethylsulfanyl group in introduces additional oxygen atoms, reducing hydrophobicity but maintaining a polar surface area similar to the target compound.

SAR Insights :

  • Benzylsulfanyl vs. Mercapto : The benzyl group may reduce cytotoxicity compared to smaller substituents (e.g., mercapto) due to steric hindrance in target binding .
  • Electron-Withdrawing Groups : Chloro and bromo substituents enhance DNA intercalation and cytotoxicity, as seen in .
  • Heterocyclic Moieties : Thienyl and benzodioxin groups (e.g., ) improve metabolic stability but may reduce solubility due to increased logP.

Crystallographic and Structural Insights

  • Crystal Packing: Analogs like 2-amino-4-(4-chlorophenyl)-...-3-carbonitrile form dimeric structures via N–H···N hydrogen bonds, creating layered networks . The bulkier benzylsulfanyl group in the target compound may disrupt such packing, favoring π-π stacking between aromatic rings .
  • Conformational Flexibility: The tetrahydroquinoline core adopts a puckered conformation (QT = 0.4596 Å in ), with substituents influencing planarity. The benzylsulfanyl group likely induces torsional strain, affecting binding pocket compatibility .

Biological Activity

The compound 2-(Benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a member of the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2OSC_{19}H_{22}N_2OS, characterized by the presence of a benzylthio group and a carbonitrile functional group. The unique structure suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(Benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline have shown efficacy in inducing apoptosis in cancer cell lines. In particular:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia) were used to assess cytotoxicity.
  • Methods : The MTT assay was employed to evaluate cell viability post-treatment.

Table 1 summarizes the IC50 values for various related compounds:

CompoundIC50 (µM)Cell Line
A115MCF-7
A220A549
B110K562
B225MCF-7

These findings suggest that the compound may possess similar or enhanced anticancer activity compared to its analogs.

Modulation of Multidrug Resistance (MDR)

A critical challenge in cancer therapy is the development of multidrug resistance. Research indicates that certain tetrahydroquinoline derivatives can modulate the activity of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which are responsible for drug efflux in resistant cancer cells.

In a study involving P-gp overexpressing MES-SA-DX5 human uterine sarcoma cells:

  • Compounds Tested : Several derivatives were synthesized and evaluated for their ability to reverse MDR.
  • Findings : Compounds A1 and A2 significantly blocked P-gp efflux and induced apoptosis in resistant cells.

Pharmacological Mechanisms

The mechanisms underlying the biological activities of 2-(Benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Antioxidant Activity : Scavenging reactive oxygen species (ROS) which contribute to cellular damage and cancer progression.

Study on Antioxidant Activity

A recent investigation assessed the antioxidant capacity of tetrahydroquinoline derivatives using DPPH and FRAP assays. The results indicated that:

  • Compound BZTst4 showed significant radical scavenging activity with an IC50 value of 30 µM.

This suggests potential applications in preventing oxidative stress-related diseases.

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